6-Bromo-2-ethoxybenzo[d]thiazole
Description
6-Bromo-2-ethoxybenzo[d]thiazole is a brominated benzothiazole derivative featuring an ethoxy group at position 2 and a bromine atom at position 5. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, widely studied for their electronic properties, reactivity, and applications in medicinal chemistry and materials science. The ethoxy group in this compound enhances electron density at position 2, while the bromine at position 6 introduces steric and electronic effects that influence substitution reactivity and molecular interactions .
Properties
IUPAC Name |
6-bromo-2-ethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCXKNKBOUSOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-ethoxybenzo[d]thiazole typically involves the reaction of 2-ethoxybenzaldehyde with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction proceeds through the formation of an intermediate brominated compound, which is then cyclized to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-ethoxybenzo[d]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution with various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazoles with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-2-ethoxybenzo[d]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 2 and 6
The substituents at positions 2 and 6 significantly alter the compound’s physicochemical and reactive properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison of Brominated Benzothiazoles
Quantum Chemical and Physical Properties
- HOMO-LUMO Gaps : Ethoxy and methylthio groups (electron-donating) increase HOMO energy, enhancing electron-donating capacity for applications like corrosion inhibition (see thiazole derivatives in ). In contrast, chloro and bromo substituents lower HOMO energy due to electron withdrawal .
- Planarity and Crystallinity : 6-Bromo-2-methylsulfanylbenzo[d]thiazole exhibits near-perfect planarity (dihedral angle 1.0°), facilitating π-stacking in solid-state structures. Deuterated analogs like 6-Bromo-2-(methoxy-d₃)-benzothiazole retain similar geometry but offer isotopic labeling for mechanistic studies .
Biological Activity
6-Bromo-2-ethoxybenzo[d]thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their presence in various therapeutic agents, exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a bromine atom and an ethoxy group. The thiazole moiety contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been extensively studied. Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal properties. For instance, various thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 μg/mL |
| This compound | Escherichia coli | 20 μg/mL |
| This compound | Candida albicans | 25 μg/mL |
The above table summarizes the antimicrobial activity of this compound against selected pathogens. The compound demonstrates promising activity, particularly against Staphylococcus aureus and Escherichia coli, which are significant in clinical infections.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
A study conducted by Lączkowski et al. highlighted the synthesis of novel thiazole derivatives that exhibited potent anticancer activities against various cancer cell lines. The compounds demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects on cancer cells while showing minimal toxicity to normal cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds containing thiazole rings often inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : The structural features of thiazoles allow them to bind effectively to cellular receptors, modulating signaling pathways involved in disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
